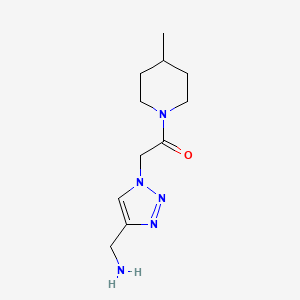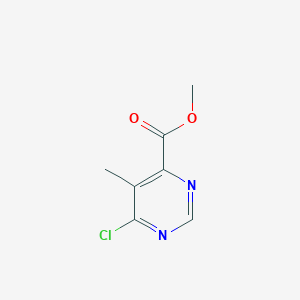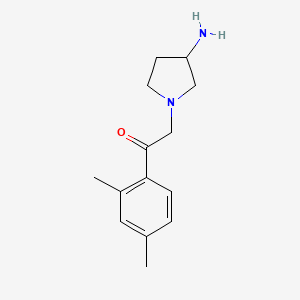
1-(3-氨基哌啶-1-基)-2-(2-氟苯基)乙酮
描述
1-(3-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethan-1-one, also known as 2-F-Aminopiperidine, is an organic compound widely used in scientific research and laboratory experiments. It is a derivative of piperidine, and is used as a building block for synthesizing other compounds. Due to its versatility and reactivity, 2-F-Aminopiperidine has been used in a variety of different fields such as medicinal chemistry, chemical biology, and biochemistry.
科学研究应用
抗菌和抗真菌活性
与“1-(3-氨基哌啶-1-基)-2-(2-氟苯基)乙酮”结构相关的化合物已被合成并评估其抗菌和抗真菌活性。例如,已合成新的衍生物,并显示对多种细菌和真菌菌株具有抗菌活性,表明结构相关化合物可能被探索其作为抗菌剂的潜力(Nagamani et al., 2018)。此外,新的3-苯基-1-[(4-芳基哌嗪-1-基)烷基]-哌啶-2,6-二酮已被合成,其中一些对某些病毒和细菌显示出中等保护作用,暗示这类化合物可能具有多样的生物活性(Bielenica et al., 2011)。
神经保护剂
对哌啶和吲哚化合物的衍生物的研究已导致发现具有显著结合亲和力的分子,其浓度在纳摩尔级别对GluN2B含N-甲基-d-天冬氨酸(NMDA)受体具有结合亲和力。这些化合物不仅显示对NMDA介导的兴奋性后突触电流的拮抗作用,还显示抗氧化作用,暗示其作为神经保护剂的潜力(Gitto et al., 2014)。
荧光化学传感器
已开发一种化合物作为Fe3+离子和槟榔酸的荧光化学传感器,检测限在纳摩尔范围内。这展示了这类化合物在开发用于环境和分析应用的敏感和选择性传感器方面的潜力(Shylaja et al., 2020)。
受体研究的配体
还对基于“1-(3-氨基哌啶-1-基)-2-(2-氟苯基)乙酮”结构的配体的开发感兴趣。已合成具有亚纳摩尔亲和力的高亲和力σ2配体,显示在大鼠中具有强效的抗焦虑活性。这类化合物对研究σ受体系统和探索在神经精神障碍中的治疗潜力非常有价值(Perregaard et al., 1995)。
属性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-6-2-1-4-10(12)8-13(17)16-7-3-5-11(15)9-16/h1-2,4,6,11H,3,5,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDYVVFTSFBOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1465562.png)

![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol](/img/structure/B1465565.png)
![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B1465566.png)

![{1-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465570.png)

![(2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1465572.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one](/img/structure/B1465577.png)
![tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate](/img/structure/B1465579.png)

